4-(Boc-amidino)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Boc-amidino)benzaldehyde, also known as [(4-Formyl-phenyl)-imino-methyl]-carbamic acid tert-butyl ester, is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound is characterized by the presence of a formyl group attached to a benzene ring, which is further substituted with a Boc-protected amidino group.
Vorbereitungsmethoden
The synthesis of 4-(Boc-amidino)benzaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzaldehyde with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the Boc-protected amidino derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-(Boc-amidino)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include mild bases, acids, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(Boc-amidino)benzaldehyde has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(Boc-amidino)benzaldehyde involves its interaction with specific molecular targets. The formyl group can form Schiff bases with primary amines, leading to the formation of imine derivatives. These imine derivatives can further undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis . The Boc-protected amidino group can be deprotected under acidic conditions, revealing the free amidino group, which can interact with various biological targets, including enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
4-(Boc-amidino)benzaldehyde can be compared with other similar compounds, such as:
4-(Boc-amino)benzaldehyde: This compound has a similar structure but lacks the amidino group, making it less versatile in certain chemical reactions.
4-aminobenzaldehyde: This compound lacks the Boc protection, making it more reactive but less stable under certain conditions.
4-(Diphenylamino)benzaldehyde: This compound has a diphenylamino group instead of the Boc-amidino group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of the formyl group and the Boc-protected amidino group, providing a balance of reactivity and stability that is valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C13H16N2O3 |
---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
tert-butyl (NZ)-N-[amino-(4-formylphenyl)methylidene]carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11(14)10-6-4-9(8-16)5-7-10/h4-8H,1-3H3,(H2,14,15,17) |
InChI-Schlüssel |
HAKVVQHWAGOZFE-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C=O)\N |
Kanonische SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.